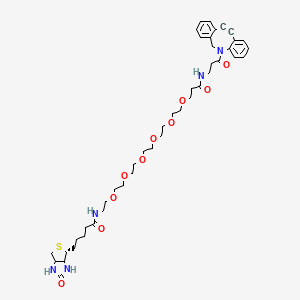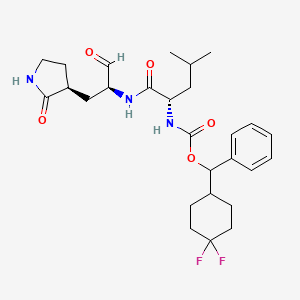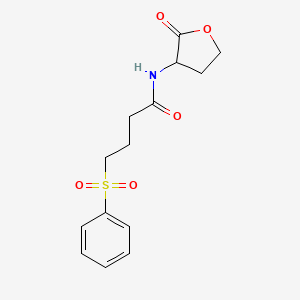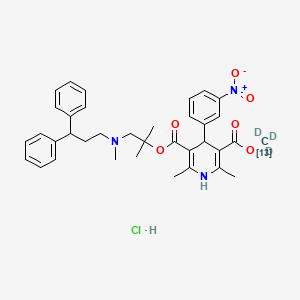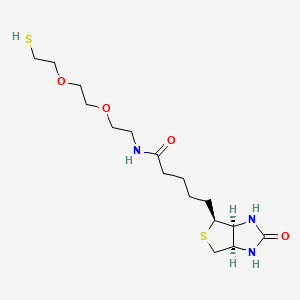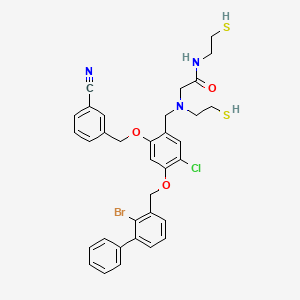
N2S2-Cbmbc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2S2-Cbmbc, also known as N2S2 bromo-benzyl ether derivative, is a chemical compound that acts as a ligand. It is used in the formation of 99m Technetium-labelled complexes, which can be applied as imaging agents for detecting PD-L1 expression in tumors. This compound allows for real-time, comprehensive, and convenient detection of PD-L1 levels, overcoming the limitations of traditional immunohistochemical methods .
Vorbereitungsmethoden
The preparation of N2S2-Cbmbc involves the synthesis of the N2S2 bromo-benzyl ether derivative. The synthetic route typically includes the reaction of bromo-benzyl ether with N2S2 ligands under specific conditions to form the desired compound. The reaction conditions involve controlled temperature and pressure to ensure the formation of the complex. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Analyse Chemischer Reaktionen
N2S2-Cbmbc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The bromo-benzyl ether group can undergo substitution reactions with nucleophiles to form substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N2S2-Cbmbc has several scientific research applications, including:
Chemistry: Used as a ligand in the formation of metal complexes for various chemical analyses.
Biology: Applied in the detection of PD-L1 expression in biological samples, aiding in cancer research.
Medicine: Utilized as an imaging agent for tumor detection, providing real-time data on PD-L1 levels.
Industry: Employed in the development of diagnostic tools and imaging agents for medical applications
Wirkmechanismus
The mechanism of action of N2S2-Cbmbc involves its role as a ligand in the formation of 99m Technetium-labelled complexes. These complexes bind to PD-L1 proteins expressed on tumor cells, allowing for the detection of PD-L1 levels through imaging techniques. The molecular targets include PD-L1 proteins, and the pathways involved are related to the immune response and tumor detection .
Vergleich Mit ähnlichen Verbindungen
N2S2-Cbmbc is unique due to its ability to form 99m Technetium-labelled complexes for imaging purposes. Similar compounds include other N2S2 derivatives and bromo-benzyl ether derivatives, which may have different applications and properties. The uniqueness of this compound lies in its specific use for PD-L1 detection and imaging .
Similar compounds include:
- N2S2 bromo-benzyl ether derivatives
- Other N2S2 ligands
- Bromo-benzyl ether derivatives
Eigenschaften
Molekularformel |
C34H33BrClN3O3S2 |
|---|---|
Molekulargewicht |
711.1 g/mol |
IUPAC-Name |
2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(3-cyanophenyl)methoxy]phenyl]methyl-(2-sulfanylethyl)amino]-N-(2-sulfanylethyl)acetamide |
InChI |
InChI=1S/C34H33BrClN3O3S2/c35-34-27(10-5-11-29(34)26-8-2-1-3-9-26)23-42-32-18-31(41-22-25-7-4-6-24(16-25)19-37)28(17-30(32)36)20-39(13-15-44)21-33(40)38-12-14-43/h1-11,16-18,43-44H,12-15,20-23H2,(H,38,40) |
InChI-Schlüssel |
IYHXDWWOGKOFEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN(CCS)CC(=O)NCCS)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


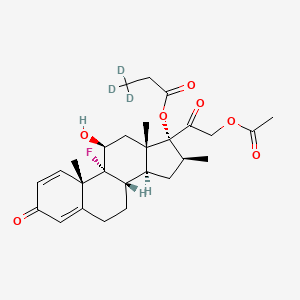
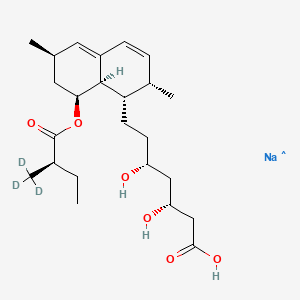
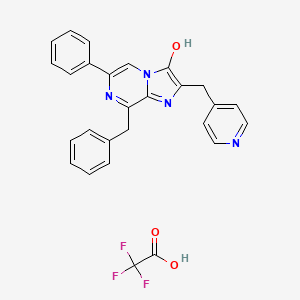
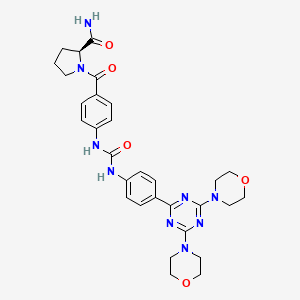

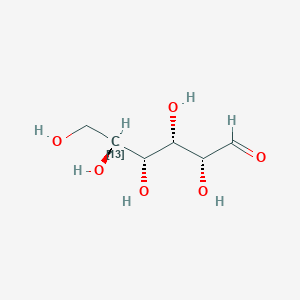
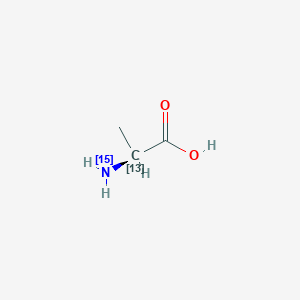
![N'-[(2S)-1-[[(2S)-1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanediamide](/img/structure/B12419857.png)
